molecular formula C9H11Cl2N3 B7896908 3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine CAS No. 1185310-37-5

3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine

Cat. No.: B7896908
CAS No.: 1185310-37-5
M. Wt: 232.11 g/mol
InChI Key: CAKBDTRGSAJUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine is a heterocyclic compound with the molecular formula C9H11Cl2N3 It is characterized by the presence of a pyridazine ring substituted with a chloro group and a chloropiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 3-chloropiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield partially or fully reduced pyridazine derivatives.

Scientific Research Applications

3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, derivatives of this compound have been studied as potential inhibitors of kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(piperidin-1-yl)pyridazine: Similar in structure but lacks the additional chloro group on the piperidine ring.

    3-Chloro-6-(1H-imidazol-1-yl)pyridazine: Contains an imidazole ring instead of a piperidine ring.

    3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: Contains a pyrazole ring with an iodine substituent.

Uniqueness

3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine is unique due to the presence of both a chloro group and a chloropiperidinyl group, which can influence its reactivity and biological activity. This dual substitution pattern can provide distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

3-chloro-6-(3-chloropiperidin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-2-1-5-14(6-7)9-4-3-8(11)12-13-9/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKBDTRGSAJUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671656
Record name 3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-37-5
Record name 3-Chloro-6-(3-chloro-1-piperidinyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185310-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.